molecular formula C23H20N4O5S B11422949 N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-methylbenzenesulfonamide

N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11422949
M. Wt: 464.5 g/mol
InChI Key: LGLONHRIUIZVIO-UHFFFAOYSA-N
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Description

N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a methoxyquinoxaline core, and a methylbenzenesulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the methoxyquinoxaline core, and the sulfonamide group. One common method involves the use of Pd-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the quinoxaline core.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield corresponding quinones, while reduction of the quinoxaline core can produce dihydroquinoxalines.

Scientific Research Applications

N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The benzodioxole moiety plays a crucial role in binding to the active sites of target enzymes, while the quinoxaline core enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a benzodioxole moiety, a methoxyquinoxaline core, and a sulfonamide group. This unique structure provides a versatile platform for various chemical modifications and enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H20N4O5S/c1-14-3-7-17(8-4-14)33(28,29)27-23-22(24-15-5-10-20-21(11-15)32-13-31-20)26-19-12-16(30-2)6-9-18(19)25-23/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

LGLONHRIUIZVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)OC)N=C2NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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